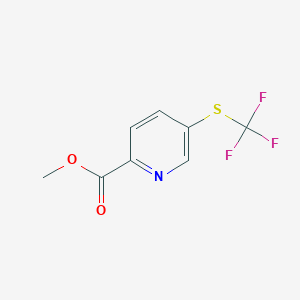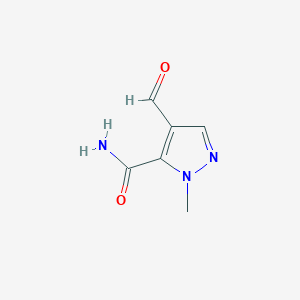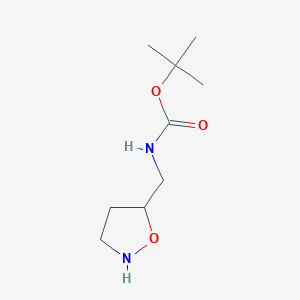
tert-Butyl (isoxazolidin-5-ylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (isoxazolidin-5-ylmethyl)carbamate is a chemical compound with the molecular formula C₉H₁₈N₂O₃. It is a member of the carbamate family, which are esters of carbamic acid. This compound is often used in organic synthesis and as a building block in the preparation of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl (isoxazolidin-5-ylmethyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of di-tert-butyl dicarbonate with an appropriate amine to form the carbamate. The reaction typically requires a base such as sodium azide and is carried out under mild conditions . Another method involves the use of a chloroformate and sodium azide with an aromatic carboxylic acid, which undergoes a Curtius rearrangement to form an isocyanate derivative that is then trapped by an amine to form the carbamate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and typically involves the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (isoxazolidin-5-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, bases like sodium azide for substitution, and oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with trifluoroacetic acid typically yields the free amine, while oxidation may yield corresponding oxides or other oxidized derivatives .
Applications De Recherche Scientifique
tert-Butyl (isoxazolidin-5-ylmethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (isoxazolidin-5-ylmethyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate group can be cleaved under acidic conditions, releasing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other carbamates such as:
- tert-Butyl carbamate
- N-Boc protected amines
- N-Cbz protected amines
Uniqueness
tert-Butyl (isoxazolidin-5-ylmethyl)carbamate is unique due to its specific structure, which provides both steric protection and ease of deprotection under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .
Propriétés
Formule moléculaire |
C9H18N2O3 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
tert-butyl N-(1,2-oxazolidin-5-ylmethyl)carbamate |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)13-8(12)10-6-7-4-5-11-14-7/h7,11H,4-6H2,1-3H3,(H,10,12) |
Clé InChI |
BOISPEGIIMDJJW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CCNO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


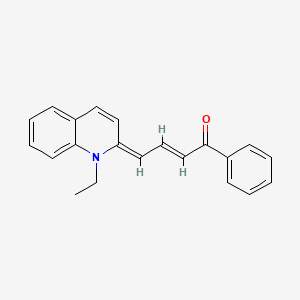
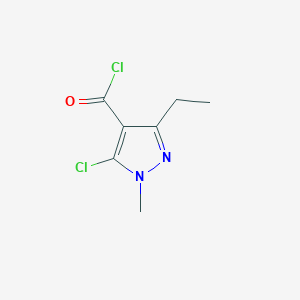
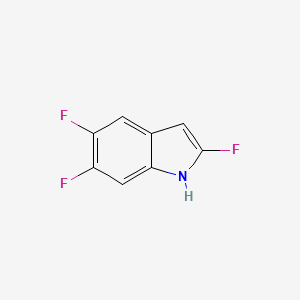
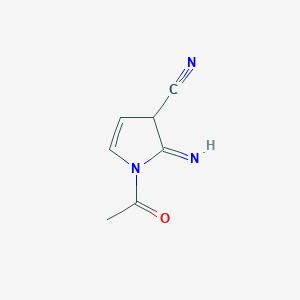
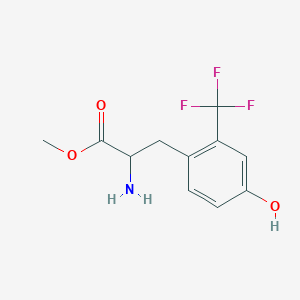
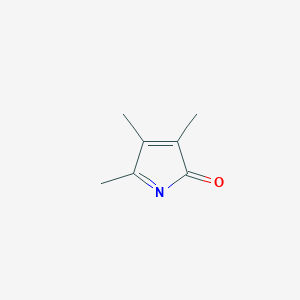
![Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B12867046.png)
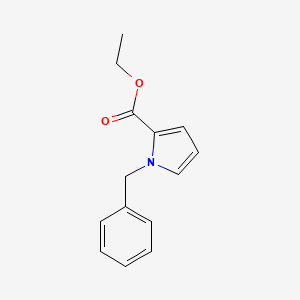
![3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one](/img/structure/B12867064.png)
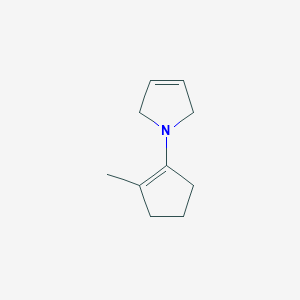
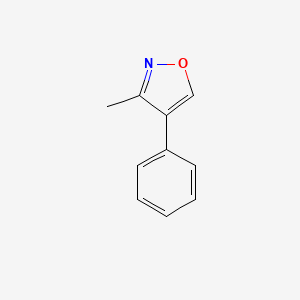
![2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12867076.png)
